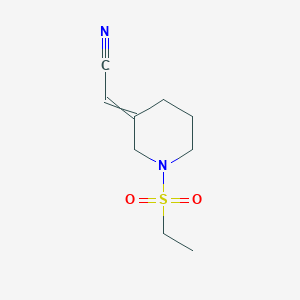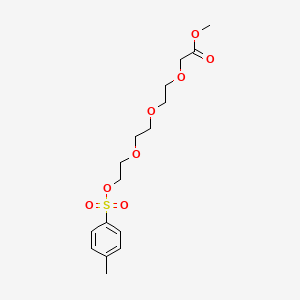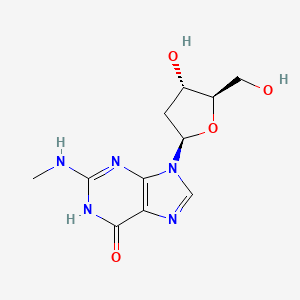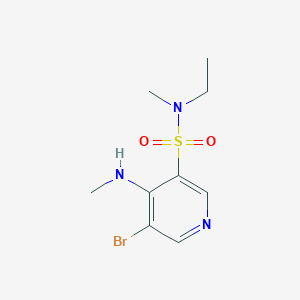![molecular formula C10H7BrO3S B11825490 4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11825490.png)
4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid is a chemical compound with the following IUPAC name : this compound is a chemical compound with the following IUPAC name: 4-methoxy-1-benzothiophene-2-carboxylic acid . Its molecular formula is C10H8O3S and its molecular weight is 208.24 g/mol . This compound belongs to the class of benzo[b]thiophenes, which are heterocyclic aromatic compounds containing a thiophene ring fused to a benzene ring.
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of 4-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid involves several steps. One common approach is the bromination of 6-methoxybenzo[b]thiophene-2-carboxylic acid using bromine or a brominating agent. The reaction typically occurs at the 4-position of the thiophene ring. The resulting bromo compound can then be hydrolyzed to obtain the carboxylic acid product.
Reaction Conditions:- Bromination: The bromination reaction is typically carried out in an organic solvent (e.g., dichloromethane) with bromine or N-bromosuccinimide (NBS) as the brominating agent.
- Hydrolysis: The hydrolysis step involves treating the bromo compound with a strong base (e.g., sodium hydroxide) to convert it to the carboxylic acid.
Industrial Production Methods: While there is limited information on large-scale industrial production, the compound can be synthesized in the laboratory using the methods described above.
Analyse Des Réactions Chimiques
4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid can participate in various chemical reactions:
- Oxidation : It can undergo oxidation reactions, potentially leading to the formation of other functional groups.
- Substitution : The bromine atom can be substituted with other nucleophiles (e.g., amines, alkoxides).
- Reduction : Reduction of the carboxylic acid group may yield the corresponding alcohol.
Common reagents and conditions depend on the specific reaction type and desired product.
Applications De Recherche Scientifique
This compound finds applications in:
- Organic Synthesis : It serves as a building block for the synthesis of more complex molecules.
- Materials Science : Its unique structure makes it useful for designing functional materials.
- Medicinal Chemistry : Researchers explore its potential as a scaffold for drug development.
Mécanisme D'action
The exact mechanism of action for 4-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid remains an area of ongoing research. It may interact with specific molecular targets or pathways, but further studies are needed to elucidate its effects fully.
Comparaison Avec Des Composés Similaires
While there are no direct analogs of this compound, it shares similarities with other benzo[b]thiophenes. Its bromine substitution distinguishes it from related compounds like 6-methoxybenzo[b]thiophene-2-carboxylic acid .
Propriétés
Formule moléculaire |
C10H7BrO3S |
|---|---|
Poids moléculaire |
287.13 g/mol |
Nom IUPAC |
4-bromo-6-methoxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H7BrO3S/c1-14-5-2-7(11)6-4-9(10(12)13)15-8(6)3-5/h2-4H,1H3,(H,12,13) |
Clé InChI |
ZIQLRTVAPKARCI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C(S2)C(=O)O)C(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine](/img/structure/B11825437.png)


![2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine](/img/structure/B11825452.png)

![(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol](/img/structure/B11825457.png)

![2-[3-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B11825474.png)


